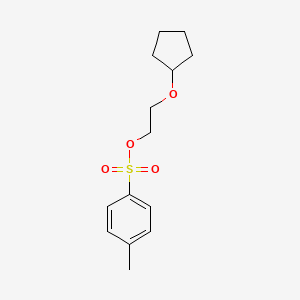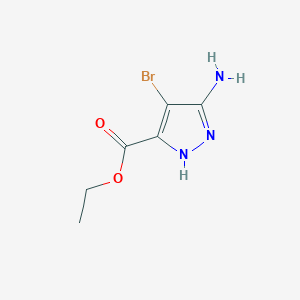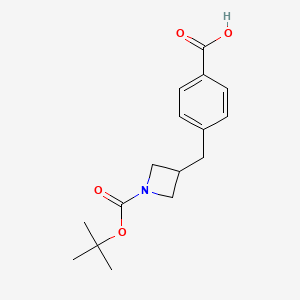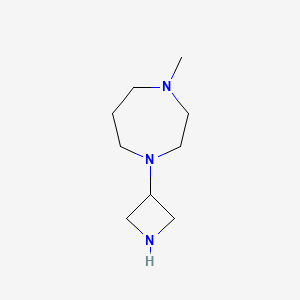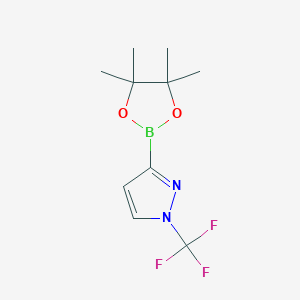
(s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine under basic conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of phenol or ether derivatives.
Applications De Recherche Scientifique
(s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylethanol: Lacks the bromine and methyl groups, resulting in different chemical properties.
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: Similar structure but with the bromine atom in a different position.
2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and interactions.
Uniqueness
(s)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for forming halogen bonds, while the methyl group influences its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clé InChI |
MVJPYQXTFCQFJK-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Br)[C@@H](CO)N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



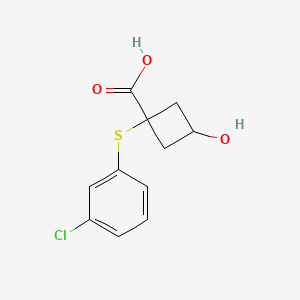
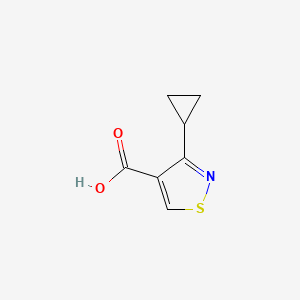

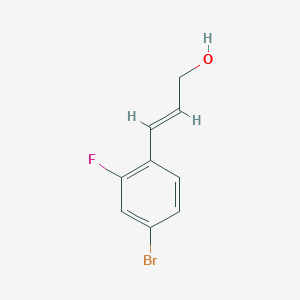
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
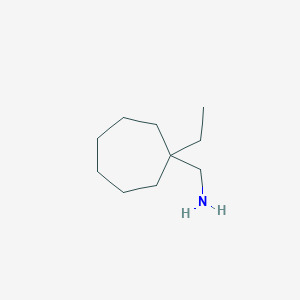
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

